4H-1-Benzopyran-4-one, 2-amino-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family. It is characterized by a chromenone core structure with an amino group at the second position and a methyl group at the sixth position. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate can yield the desired chromenone derivative .
Industrial Production Methods: Industrial production of 2-amino-6-methyl-4H-chromen-4-one may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
2-Amino-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-4H-chromen-4-one: Lacks the methyl group at the sixth position.
6-Amino-2-methyl-4H-chromen-4-one: Similar structure but with the amino group at the sixth position.
Uniqueness: 2-Amino-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
120869-42-3 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-6-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(12)5-10(11)13-9/h2-5H,11H2,1H3 |
InChI Key |
HWTQKOIFMBMVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.